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molecular formula C18H14FN3 B8589744 2-({[(4-Fluorophenyl)(phenyl)methyl]amino}methylidene)butanedinitrile CAS No. 648893-64-5

2-({[(4-Fluorophenyl)(phenyl)methyl]amino}methylidene)butanedinitrile

Cat. No. B8589744
M. Wt: 291.3 g/mol
InChI Key: XMPUKDRTJPWVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582651B2

Procedure details

To a solution of 2-({[(4-fluorophenyl)(phenyl)methyl]amino}methylene)butanedinitrile (13.9 g, 47.7 mmol) in tetrahydrofuran (50 ml) and ethanol (50 ml) was slowly added potassium ethoxide (7.05 g, 83.8 mmol), the mixture was stirred at room temperature for 1 hour and poured into iced water. The product was extracted with ethyl acetate, the extract was washed with water, dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to give the objective product as oily matter.
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
potassium ethoxide
Quantity
7.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH:15][CH:16]=[C:17]([CH2:20][C:21]#[N:22])[C:18]#[N:19])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[O-]CC.[K+].O>O1CCCC1.C(O)C>[NH2:22][C:21]1[N:15]([CH:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:16]=[C:17]([C:18]#[N:19])[CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C1=CC=CC=C1)NC=C(C#N)CC#N
Step Two
Name
potassium ethoxide
Quantity
7.05 g
Type
reactant
Smiles
[O-]CC.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the objective product as oily matter

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=CC(=CN1C(C1=CC=CC=C1)C1=CC=C(C=C1)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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